(E)-2-(苯亚甲基氨基)-1-苯基乙醇

描述

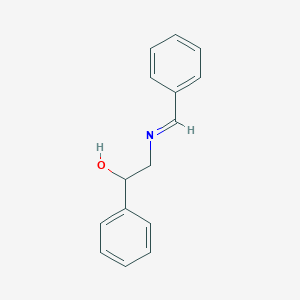

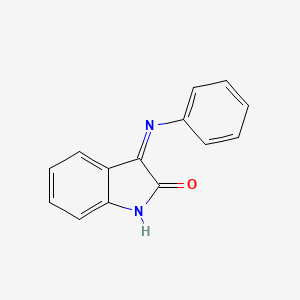

(E)-2-(Benzylideneamino)-1-phenylethanol is a compound that belongs to the class of organic molecules known as benzylideneamino alcohols. These compounds are characterized by the presence of a benzylidene group (a benzene ring attached to a methylene group) linked to an amino group, as well as an alcohol functional group. While the specific compound (E)-2-(Benzylideneamino)-1-phenylethanol is not directly discussed in the provided papers, similar compounds with related structures and functionalities are synthesized and characterized, providing insights into the chemical behavior and properties that could be extrapolated to (E)-2-(Benzylideneamino)-1-phenylethanol.

Synthesis Analysis

The synthesis of related compounds involves the formation of a Schiff base by the condensation of an aldehyde with an amine. For instance, the synthesis of 4-[((E)-1-{2-hydroxy-5-[(E)-2-(aryl)-1-diazenyl]phenyl}methylidene)amino]benzoic acid involves the reaction of 2-hydroxy-5-[(E)-(aryldiazenyl)]benzaldehydes with an amine . Similarly, 1-(4-((Benzo)dioxol-5-ylmethyleneamino)phenyl)ethanone oxime is synthesized from piperonal . These methods could potentially be adapted for the synthesis of (E)-2-(Benzylideneamino)-1-phenylethanol by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure and geometry of these compounds are typically confirmed using spectroscopic techniques such as NMR, UV-Vis, and IR spectroscopy, as well as single-crystal X-ray crystallography . Density functional theory (DFT) calculations are also employed to optimize the molecular structures and compare them with experimental data . These techniques would be relevant for analyzing the molecular structure of (E)-2-(Benzylideneamino)-1-phenylethanol.

Chemical Reactions Analysis

The chemical behavior of these compounds in solution can involve acid-base dissociation and azo-hydrazone tautomerism, with the extent of these equilibria being dependent on solvent composition and pH . The reactivity and interaction of the compounds can be further understood through electronic transition studies using time-dependent DFT (TD-DFT) calculations . These analyses provide insights into the potential chemical reactions and interactions that (E)-2-(Benzylideneamino)-1-phenylethanol may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of hydrogen bonds, C–H···π, and π···π stacking interactions contribute to the formation of supramolecular frameworks in the crystal structure . The charge distribution on the molecule can be visualized through Electrostatic Potentials (ESP) analysis, which also indicates reactive sites . Hirshfeld surface analysis quantifies noncovalent supramolecular interactions . These properties are crucial for understanding the behavior of (E)-2-(Benzylideneamino)-1-phenylethanol in different environments and could predict its solubility, stability, and reactivity.

科学研究应用

2-苯基乙醇的生物技术生产

2-苯基乙醇 (2-PE) 是一种具有芳香气味的醇,在香料、化妆品和食品工业中具有应用,同时也是一种潜在的宝贵生物燃料。研究集中在利用大肠杆菌等微生物进行代谢工程,以利用可再生的葡萄糖来源生产 2-PE。这些研究利用基因操作来提高 2-PE 生物合成途径的效率,展示了工业应用的可持续且高产生产方法的潜力 (Liu 等人,2018)。

有机合成和材料科学

在有机合成和材料科学领域,(E)-2-(苯亚甲基氨基)-1-苯基乙醇的衍生物因其动态 NMR 特性和在创造具有特定光学或化学性质的新型材料方面的潜力而受到探索。对这些衍生物的合成及其后续表征的研究为开发具有针对各种工业应用的定制功能的材料奠定了基础 (Samimi 等人,2010)。

催化和化学转化

通过研究探索 (E)-2-(苯亚甲基氨基)-1-苯基乙醇衍生物在催化中的应用,证明了它们在促进化学转化中的应用。例如,通过多组分反应合成新化合物的研究突出了这些衍生物作为有机合成中催化剂或中间体的多功能性,提供了高效且具有高特异性地合成各种化合物的途径 (Moreira 等人,2011)。

光催化和环境应用

在光催化中,(E)-2-(苯亚甲基氨基)-1-苯基乙醇衍生物因其在环境应用中的潜力而受到研究,例如在温和条件下降解污染物或合成有价值的化学品。这些研究通过利用光来驱动化学反应,从而减少了对苛刻试剂或条件的需求,并实现了更可持续的工艺,为绿色化学解决方案的发展做出了贡献 (Palmisano 等人,2007)。

药理学研究

虽然根据您的要求排除了在药理学中的直接应用,但值得注意的是,(E)-2-(苯亚甲基氨基)-1-苯基乙醇及其衍生物的化学框架为设计具有潜在治疗应用的化合物提供了有价值的支架,这通过对其生物活性和与生物靶标相互作用的研究得到了证明 (Shabbir 等人,2017)。

属性

IUPAC Name |

2-(benzylideneamino)-1-phenylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c17-15(14-9-5-2-6-10-14)12-16-11-13-7-3-1-4-8-13/h1-11,15,17H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMUCAPZOOJAILZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NCC(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10385678 | |

| Record name | (E)-2-(BENZYLIDENEAMINO)-1-PHENYLETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-(Benzylideneamino)-1-phenylethanol | |

CAS RN |

5322-28-1 | |

| Record name | (E)-2-(BENZYLIDENEAMINO)-1-PHENYLETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4-dimethoxyphenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B3020951.png)

![Ethyl 8-[3-(morpholin-4-ylmethyl)phenyl]-8-oxooctanoate](/img/structure/B3020953.png)

![2-[(E)-2-(3-nitrophenyl)vinyl]quinoline](/img/structure/B3020956.png)

![{4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine](/img/structure/B3020963.png)

![(2E)-4-[(4-nitrophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B3020965.png)

![(2E)-4-[(3-methylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B3020967.png)

![Ethyl 5-bromobenzo[D]isothiazole-3-carboxylate](/img/structure/B3020971.png)

![Ethyl 6-bromobenzo[d]isoxazole-3-carboxylate](/img/structure/B3020972.png)